molecular formula C15H22N2O3 B3258901 1-Boc-4-(3-pyridinyloxy)piperidine CAS No. 310881-47-1

1-Boc-4-(3-pyridinyloxy)piperidine

Cat. No.: B3258901
CAS No.: 310881-47-1
M. Wt: 278.35 g/mol
InChI Key: GZNGDYNVUDCLJG-UHFFFAOYSA-N
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Description

1-Boc-4-(3-pyridinyloxy)piperidine is a chemical compound with the molecular formula C15H22N2O3. It is a derivative of piperidine, featuring a Boc-protected amino group and a pyridine ring attached via an ether linkage. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-4-(3-pyridinyloxy)piperidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-piperidone with 3-pyridinol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA). The reaction is typically carried out in an aprotic solvent such as dichloromethane (DCM) at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-(3-pyridinyloxy)piperidine can undergo various chemical reactions, including:

  • Oxidation: The piperidine ring can be oxidized to form piperidin-4-one derivatives.

  • Reduction: The pyridine ring can be reduced to form pyridin-3-ol derivatives.

  • Substitution: The Boc-protected amino group can be deprotected using trifluoroacetic acid (TFA) to yield the free amine.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Major Products Formed:

  • Oxidation: Piperidin-4-one derivatives.

  • Reduction: Pyridin-3-ol derivatives.

  • Substitution: Free amine derivatives.

Scientific Research Applications

1-Boc-4-(3-pyridinyloxy)piperidine is widely used in scientific research due to its versatility and reactivity. It serves as a building block in the synthesis of various pharmaceuticals, including antiviral, anticancer, and anti-inflammatory agents

Mechanism of Action

The mechanism by which 1-Boc-4-(3-pyridinyloxy)piperidine exerts its effects depends on its specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) that target specific molecular pathways. The compound's reactivity with various reagents allows it to be incorporated into complex molecular structures, influencing biological processes and therapeutic outcomes.

Comparison with Similar Compounds

1-Boc-4-(3-pyridinyloxy)piperidine is structurally similar to other piperidine derivatives, such as 1-Boc-4-piperidone and 3-pyridinol. its unique combination of a Boc-protected amino group and a pyridine ring makes it distinct in terms of reactivity and application. Other similar compounds include:

  • 1-Boc-4-piperidone: Used in the synthesis of spirorifamycins.

  • 3-pyridinol: A common starting material in organic synthesis.

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Properties

IUPAC Name

tert-butyl 4-pyridin-3-yloxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-9-6-12(7-10-17)19-13-5-4-8-16-11-13/h4-5,8,11-12H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNGDYNVUDCLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, a cold (0-5° C.), stirring solution of N-(tert-butoxycarbonyl)-piperidin-4-ol (800 mg, 3.98 mmol), 3-hydroxypyridine (378 mg, 3.98 mmol) and triphenylphosphine (1.148 g, 4.38 mmol) in dry tetrahydrofuran (20 mL) was treated drop-wise via syringe with diethyl azodicarboxylate (0.75 mL, 830 mg, 4.76 mmol). The mixture was allowed to stir and warm to ambient temperature over 16 h. The solvent was removed by rotary evaporation, and the crude product was purified by column chromatography over silica gel, eluting with hexane-ethyl acetate-(9:1, v/v). Selected fractions were collected and concentrated to produce 800 mg (72%) of a thick syrup.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
378 mg
Type
reactant
Reaction Step One
Quantity
1.148 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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